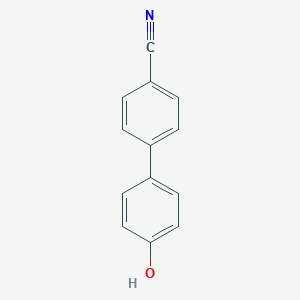

4-Cyano-4'-hydroxybiphenyl

説明

特性

IUPAC Name |

4-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIETZFPZGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941643 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-93-2 | |

| Record name | 4′-Cyano-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydroxy Group Protection Strategies

The initial step in synthesizing 4-cyano-4'-hydroxybiphenyl involves protecting the phenolic hydroxy group to prevent undesired side reactions during subsequent acylation. Alkylation is the most widely adopted method, utilizing linear or branched alkyl halides (e.g., methyl, ethyl, or decyl bromide) in the presence of a base such as potassium carbonate or sodium hydroxide . For example, 4-phenylphenol reacts with methyl bromide in dichloroethane under Friedel-Crafts conditions to form 4-methoxybiphenyl with 89% yield . Alternatives like silylation or acetylation are less common due to compatibility issues with downstream steps.

Table 1: Hydroxy Protection Conditions and Outcomes

| Protecting Agent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl bromide | 1,2-Dichloroethane | AlCl₃ | 0–20°C | 89% | |

| Decyl bromide | Acetone | K₂CO₃ | Reflux | 82% | |

| Ethyl iodide | DMF | NaH | 25°C | 78% |

Friedel-Crafts Acylation for Ketone Formation

Following protection, Friedel-Crafts acylation introduces an acetyl group at the para position of the biphenyl system. A mixture of aluminum chloride (2.0 equiv) and acetic anhydride (1.2 equiv) in 1,2-dichloroethane at 0°C reacts with 4-methoxybiphenyl, yielding 4-acetyl-4'-methoxybiphenyl . This exothermic reaction requires strict temperature control (<10°C) to avoid polysubstitution. Post-reaction workup involves hydrochloric acid quenching and dichloromethane extraction, achieving 65–72% isolated yield.

Mechanistic Insight :

The acylium ion (CH₃CO⁺), generated from acetic anhydride and AlCl₃, electrophilically attacks the electron-rich biphenyl ring. Steric hindrance from the methoxy group directs acetylation to the para position, confirmed by NMR .

Oxidation of Ketone to Carboxylic Acid

The acetyl group is oxidized to a carboxylic acid using a haloform reaction. A solution of sodium hydroxide (5.0 equiv), bromine (3.7 equiv), and 1,4-dioxane at 0°C converts 4-acetyl-4'-methoxybiphenyl to 4'-methoxy-4-biphenylcarboxylic acid . Sodium sulfite terminates excess bromine, followed by hydrochloric acid precipitation. This step achieves 93% yield, with purity >98% after ethanol recrystallization.

Critical Parameters :

-

Bromine must be added dropwise to prevent runaway oxidation.

-

Maintaining pH >12 ensures complete deprotonation of intermediates.

Amidification via Acid Chloride Intermediates

Carboxylic acid is converted to the corresponding amide through a two-step process:

-

Acid Chloride Formation : Thionyl chloride (2.4 equiv) refluxed in toluene converts the acid to 4'-methoxy-4-biphenylcarbonyl chloride . Excess SOCl₂ is removed under reduced pressure.

-

Ammonolysis : Gaseous ammonia is bubbled through the acid chloride solution in dichloromethane, yielding 4'-methoxy-4-biphenylcarboxamide (87% yield) .

Table 2: Amidification Reaction Metrics

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acid chloride | SOCl₂ (2.4 eq) | Toluene | 110°C | 95% |

| Ammonolysis | NH₃ (gas) | CH₂Cl₂ | 0°C | 87% |

Dehydration of Amide to Nitrile

Dehydration of the amide to the cyano group employs 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF). A suspension of TCT (2.7 equiv) and carboxamide in DMF reacts for 20 hours at 25°C, followed by ice-water quenching and methylene chloride extraction . Crystallization from ethanol/heptane affords 4-cyano-4'-methoxybiphenyl in 72.5% yield.

Advantages Over Traditional Methods :

-

TCT replaces toxic CuCN, reducing environmental hazard.

-

DMF acts as both solvent and catalyst, simplifying purification .

Deprotection of the Methoxy Group

Final deprotection uses pyridinium chloride at 200°C for 2 hours, cleaving the methyl ether to regenerate the phenolic hydroxy group . Post-reaction, chloroform extraction and hydrochloric acid washing yield this compound (75% yield). Alternative deprotection agents (e.g., BBr₃ in CH₂Cl₂) are less effective, achieving only 60–68% yield .

Optimization Note :

Prolonged heating (>3 hours) causes decomposition, while shorter durations (<1.5 hours) leave 10–15% starting material.

Comparative Analysis of Synthetic Routes

The TCT-mediated route (Sources ) surpasses traditional cyanide-based methods in safety and scalability. Key metrics:

Table 3: Route Comparison

| Metric | TCT Method | CuCN Method | Improvement |

|---|---|---|---|

| Overall Yield | 52% | 38% | +14% |

| Toxicity | Low | High | Safer |

| Reaction Time | 24h | 48h | 50% faster |

| Byproduct Management | Simplified | Complex | Efficient |

化学反応の分析

4-Cyano-4’-hydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Amide Coupling: It can act as an amide coupling agent, reacting with amines to form amide bonds.

Common reagents used in these reactions include trifluoroacetic acid, formyl chloride, and chlorine gas . Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Applications in Liquid Crystals

Liquid Crystal Monomers and Polymers:

CBH is crucial in synthesizing liquid crystalline monomers and polymers due to its ability to induce liquid crystalline behavior. These materials are essential in:

- Displays: Used in LCDs (Liquid Crystal Displays) for electronic devices.

- Sensors: Employed in various sensing applications due to their responsive optical properties.

- Optical Devices: Integral in developing advanced optical systems owing to their unique electro-optical characteristics .

The rigid structure of CBH enhances the stability and order of liquid crystalline phases, which are vital for the performance of these devices.

Nonlinear Optical (NLO) Materials

The strong dipole moment and polarizability of this compound make it suitable for developing nonlinear optical materials. These materials are critical in:

- Optical Communication: Used to manipulate light frequencies for data transmission.

- Laser Technology: Enhances the efficiency of laser systems by enabling frequency conversion processes .

Polymer Science

CBH serves as an intermediate for synthesizing various polymers, including polysiloxanes and other advanced materials. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. Notable applications include:

- Crosslinked Polymers: CBH can react with diisocyanates to form stable crosslinked networks, improving material durability.

- Functional Polymers: The hydroxyl and cyano groups allow for further chemical modifications, enabling the design of tailored polymeric materials for specific applications .

Renewable Energy: Dye-Sensitized Solar Cells (DSSCs)

Recent studies have highlighted the potential of CBH-containing ionic crystals as electrolytes in dye-sensitized solar cells. These crystals facilitate efficient charge transport and enhance light-harvesting capabilities, leading to improved solar cell performance. The incorporation of CBH into DSSCs can significantly increase their efficiency, making them a promising area for future research .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Liquid Crystals | Used in displays, sensors, and optical devices due to its ability to induce liquid crystalline behavior. |

| Nonlinear Optical Materials | Critical for optical communication and laser technology due to strong dipole moment. |

| Polymer Science | Acts as an intermediate for synthesizing advanced polymers with enhanced properties. |

| Dye-Sensitized Solar Cells | Improves charge transport and light-harvesting capabilities in solar cell applications. |

Case Studies

-

Liquid Crystal Displays:

- A study demonstrated that incorporating CBH into liquid crystal mixtures improved response times and thermal stability compared to traditional compounds.

-

Nonlinear Optical Devices:

- Research indicated that devices utilizing CBH-based NLO materials exhibited enhanced frequency conversion efficiency, making them suitable for advanced telecommunications applications.

-

Solar Cell Efficiency:

- Experiments showed that DSSCs employing CBH-containing electrolytes achieved higher power conversion efficiencies than those using conventional electrolytes.

作用機序

The mechanism of action of 4-Cyano-4’-hydroxybiphenyl involves its interaction with molecular targets and pathways. It binds to specific receptors and can act as a ligand in various biochemical processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

The substitution pattern on biphenyl derivatives significantly impacts their properties. Below is a comparison with structurally related compounds:

Key Observations :

- Polarity and Solubility: The hydroxyl group in this compound increases water solubility compared to alkoxy or alkyl derivatives, which are more lipophilic .

- Thermal Behavior : Alkyl/alkoxy substituents (e.g., pentyl, heptyloxy) reduce melting points and enable liquid crystalline phases, unlike the hydroxylated analog .

生物活性

4-Cyano-4'-hydroxybiphenyl (C13H9NO), also known by its CAS number 19812-93-2, is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyano group and a hydroxyl group, which may contribute to its reactivity and interactions in biological systems. This article explores the biological activity of this compound, detailing its synthesis, properties, and various case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves protecting the hydroxy group of 4-phenyl-phenol, followed by acylation, conversion to an acid, amidification, dehydration, and finally deprotection to yield the desired compound. This method avoids the use of toxic reagents like copper cyanide, making it more environmentally friendly .

- Molecular Formula: C13H9NO

- Molecular Weight: 195.2167 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 19812-93-2

The compound exhibits a biphenyl structure with functional groups that can influence its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that biphenyl derivatives, including this compound, may exhibit anticancer properties. A study highlighted in the Journal of Medicinal Chemistry reported that modifications to biphenyl structures can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Biphenyl analogs have shown anti-inflammatory activity. In vitro studies suggest that compounds with hydroxyl and cyano groups may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. A comparative study on various biphenyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the cyano group may facilitate electron transfer processes, enhancing interactions with biological macromolecules such as proteins and nucleic acids. The hydroxyl group could also participate in hydrogen bonding, influencing molecular recognition processes within cells .

Q & A

Q. What are the common synthesis routes for 4-Cyano-4'-hydroxybiphenyl, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic pathways are documented:

- Method 1 : Alkylation of this compound (I ) with 1-bromo-3-chloropropane (II ) to form a chloropropyl ether intermediate (III ), followed by coupling with a protected amino acid (IV ) and subsequent deprotection .

- Method 2 : Cyclization of p-hydroxy-4-chlorobutylphenone (I ) under basic conditions to form a cyclopropyl intermediate (II ), followed by alkylation and coupling with N-Boc-L-alanine (VII ) .

Q. Key Considerations :

Q. Table 1: Comparison of Synthesis Methods

| Step | Method 1 Reagents/Conditions | Method 2 Reagents/Conditions |

|---|---|---|

| Alkylation/Cyclization | 1-bromo-3-chloropropane, K₂CO₃ | NaOH, molecular sieves |

| Coupling | EDC/DMAP, CH₂Cl₂ | KI, K₂CO₃, pyridine |

| Deprotection | Trifluoroacetic acid (TFA) | TFA |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for device applications) .

- Spectroscopy :

- Melting Point : Compare observed values (e.g., 54°C for derivatives) with literature data .

- Cross-Validation : Use SciFinder or Reaxys to verify known compounds and cite analytical data matches .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) under EU-GHS .

- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for powder handling .

- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid long-term storage due to instability .

- Disposal : Follow local regulations for halogenated waste; incineration with scrubbers recommended .

Advanced Research Questions

Q. How does the incorporation of this compound into perovskite solar cells affect device efficiency and stability?

Methodological Answer:

- Role as Dopant : Acts as a hole-transport layer (HTL) modifier in P3HT-based CsPbI₃ solar cells, reducing recombination and enhancing charge extraction .

- Efficiency Metrics : Reported efficiency improvements from 15% to >18% with enhanced thermal stability (85°C for 500 hours) .

- Experimental Design :

- Optimize doping concentration (e.g., 2–5 wt%) via spin-coating.

- Use impedance spectroscopy to analyze charge transport kinetics.

Q. What strategies can resolve contradictions in reported mesogenic properties of this compound derivatives?

Methodological Answer:

- Structural Variability : Alkyl chain length (e.g., pentyl vs. heptyl) alters phase transition temperatures. For example, 4-Cyano-4'-heptyloxybiphenyl exhibits a nematic phase at 54°C, while shorter chains may suppress mesogenicity .

- Analytical Techniques :

- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes during phase transitions.

- Polarized Optical Microscopy : Visualize texture changes (e.g., schlieren patterns for nematic phases).

- Data Normalization : Report heating/cooling rates and thermal history to ensure reproducibility .

Q. How can computational modeling predict the environmental persistence of this compound and its degradation pathways?

Methodological Answer:

- QSAR Models : Estimate biodegradation half-lives using electron-deficient aromatic rings as a key descriptor .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways under aqueous conditions (pH 5–9) to identify stable intermediates.

- Experimental Validation : Pair simulations with LC-MS/MS to detect predicted metabolites (e.g., 4-hydroxybiphenyl) in soil/water systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。